

comparative study of the crystal structures of furan-containing benzoic acids

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Compound of Interest

Compound Name: 4-(2-furyl)benzoic Acid

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A Comparative Crystallographic Study of Furan-Containing Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structures of several furan-containing benzoic acids. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for predicting their physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development and materials science. This report summarizes key crystallographic data, outlines the experimental protocols for structure determination, and visualizes the logical workflow and key intermolecular interactions that govern the crystal packing of these compounds.

Data Presentation

The following tables provide a comprehensive summary of the crystallographic data for 2-furancarboxylic acid, 3-furancarboxylic acid, 5-nitrofuran-2-carboxylic acid, and 5-(4-nitrophenyl)furan-2-carboxylic acid.

Table 1: Crystal Data and Structure Refinement

Parameter	2-Furancarboxylic Acid[1]	3-Furancarboxylic Acid	5-Nitrofuran-2-carboxylic Acid	5-(4-Nitrophenyl)furan-2-carboxylic Acid[2]
Empirical Formula	C ₅ H ₄ O ₃	C ₅ H ₄ O ₃	C ₅ H ₃ NO ₅	C ₁₁ H ₇ NO ₅
Formula Weight	112.08	112.08	157.08	233.16
Crystal System	Triclinic	Monoclinic	Monoclinic	Orthorhombic
Space Group	P-1	P2 ₁ /n	P2 ₁ /c	P2 ₁ 2 ₁ 2 ₁
a (Å)	5.337(2)	10.395(2)	3.826(1)	7.340(1)
b (Å)	7.234(3)	5.153(1)	11.011(3)	7.971(2)
c (Å)	7.300(3)	10.511(2)	14.532(3)	39.210(8)
α (°)	69.89(3)	90	90	90
β (°)	86.88(3)	118.01(3)	98.48(2)	90
γ (°)	78.42(3)	90	90	90
Volume (Å ³)	258.9(2)	496.1(2)	605.5(3)	2295.1(9)
Z	2	4	4	8
Calculated Density (Mg/m ³)	1.437	1.500	1.724	1.349
Radiation	Mo Kα (λ = 0.71069 Å)	Mo Kα (λ = 0.71073 Å)	Mo Kα (λ = 0.71073 Å)	Synchrotron (λ = 0.8730 Å)
Temperature (K)	295	293	293	100
R-factor	0.045	0.036	0.034	0.041

Table 2: Selected Bond Lengths (Å)

Bond	2-Furancarboxylic Acid	3-Furancarboxylic Acid	5-Nitrofuran-2-carboxylic Acid	5-(4-Nitrophenyl)furan-2-carboxylic Acid
C2-C5	-	1.425(2)	1.435(2)	1.442(2)
C2-C=O	1.478(2)	-	1.481(2)	1.470(2)
C3-C=O	-	1.469(2)	-	-
C=O	1.215(2)	1.221(2)	1.206(2)	1.220(2)
C-OH	1.312(2)	1.309(2)	1.313(2)	1.314(2)
O1-C2	1.360(2)	1.365(2)	1.356(2)	1.364(2)
O1-C5	1.362(2)	1.361(2)	1.368(2)	1.371(2)
C5-N1	-	-	1.441(2)	-
N1-O(N)	-	-	1.225(2), 1.231(2)	-
C5-C(Ph)	-	-	-	1.449(2)

Table 3: Selected Bond Angles (°)

Angle	2-Furancarboxylic Acid	3-Furancarboxylic Acid	5-Nitrofuran-2-carboxylic Acid	5-(4-Nitrophenyl)furan-2-carboxylic Acid
O1-C2-C(O)	115.3(1)	-	115.5(1)	115.1(1)
C3-C2-C(O)	124.8(1)	-	125.0(1)	124.9(1)
O1-C5-C4	109.8(1)	110.0(1)	110.4(1)	109.9(1)
O(C)-C-O(H)	122.9(1)	123.1(1)	123.5(1)	122.8(1)
C2-O1-C5	107.0(1)	106.8(1)	106.5(1)	106.9(1)
O(N)-N1-O(N)	-	-	124.2(1)	-
C4-C5-C(Ph)	-	-	-	127.8(1)
O1-C5-C(Ph)	-	-	-	122.3(1)

Experimental Protocols

The determination of the crystal structures of furan-containing benzoic acids typically involves the following key experimental stages:

1. Single Crystal Growth: High-quality single crystals are essential for accurate X-ray diffraction analysis. A common method for growing crystals of these compounds is slow evaporation from a suitable solvent.

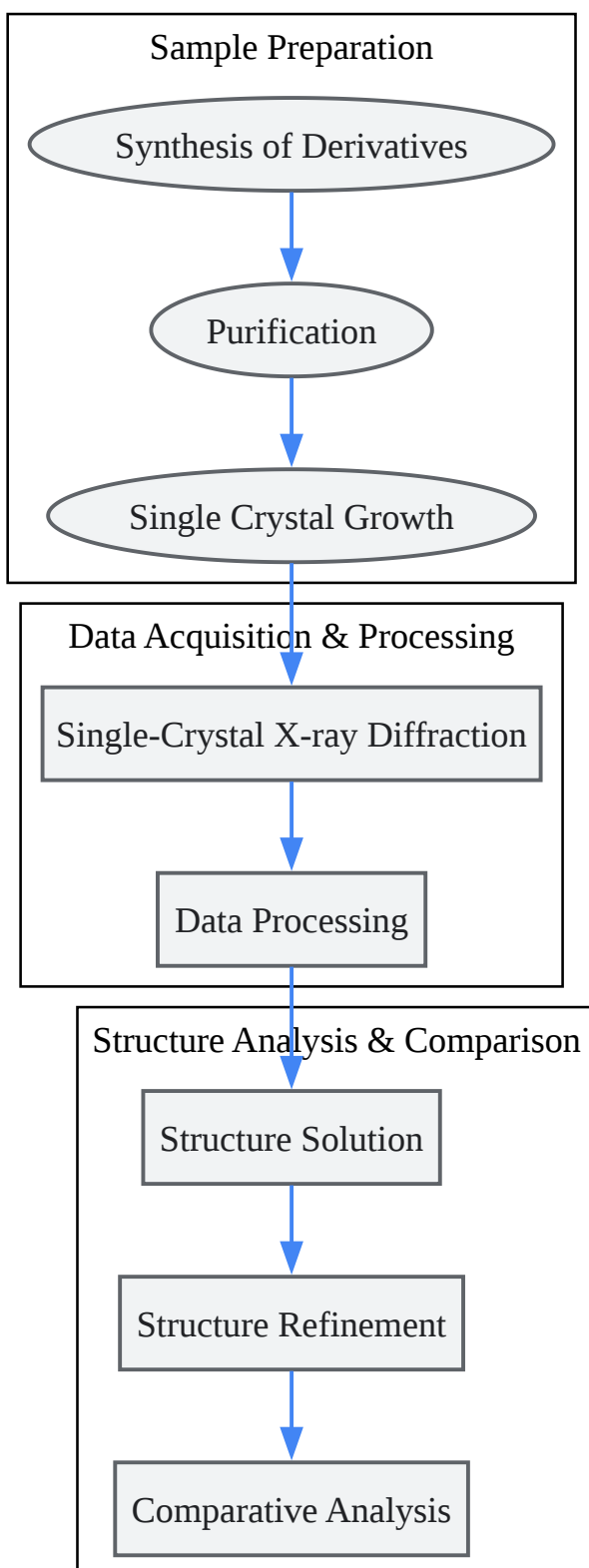
- **Dissolution:** A saturated solution of the furan-containing benzoic acid is prepared in an appropriate solvent (e.g., water, ethanol, or a solvent mixture) at a slightly elevated temperature to ensure complete dissolution.
- **Filtration:** The warm, saturated solution is filtered to remove any insoluble impurities.
- **Crystallization:** The clear filtrate is transferred to a clean crystallization vessel and allowed to stand undisturbed at room temperature. The solvent is allowed to evaporate slowly over several days to weeks, leading to the formation of well-defined single crystals.

2. X-ray Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer uses a monochromatic X-ray source (commonly Mo K α or synchrotron radiation) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is typically solved using direct methods or Patterson methods. The resulting structural model is then refined using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction intensities, ultimately yielding a precise and accurate three-dimensional model of the molecule.

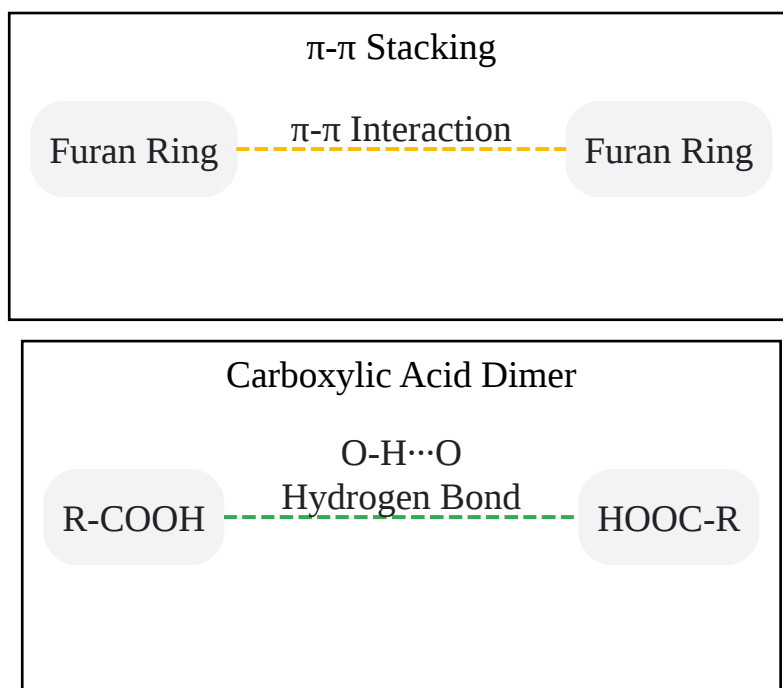
Visualization of Crystallographic Analysis and Interactions

The following diagrams, generated using the DOT language, illustrate the logical workflow of a comparative crystallographic study and the key intermolecular interactions observed in the crystal structures of furan-containing benzoic acids.



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Comparative Crystallographic Study Workflow.



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Key Intermolecular Interactions.

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References

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